molecular formula C17H15NO B3025558 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole-3-carbaldehyde CAS No. 347332-17-6

2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole-3-carbaldehyde

Cat. No. B3025558
M. Wt: 249.31 g/mol
InChI Key: RQNRDDLLJCHDFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole” is C16H15N. The structure consists of a pyrrole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. This ring is substituted at the 2 and 5 positions with methyl groups and at the 1 position with a naphthyl group.


Chemical Reactions Analysis

Pyrroles are aromatic and thus relatively stable, but they can undergo electrophilic substitution reactions. The naphthyl group is also aromatic and can participate in similar reactions .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : This compound has been used in the synthesis of various derivatives. For instance, Novák et al. (2010) synthesized novel 2-benzazepino[4,5-a]naphthalene derivatives using a process involving 1,7-electrocyclisation of nonstabilised azomethine ylides derived from naphthalene-2-carbaldehyde derivatives (Novák et al., 2010).

  • Formation of Pyrrole Derivatives : Interestingly, during some of these synthesis processes, pyrrole derivatives were isolated, demonstrating the versatility of the compound in creating diverse chemical structures (Novák et al., 2010).

Chemical Reactions and Interactions

  • Reactivity and Interactions : Research by Wannebroucq et al. (2016) explored the reactions and interactions between peri-groups in derivatives of 1-dimethylamino-naphthalene salts. This study highlights the chemical behavior of naphthalene derivatives, which could be relevant to the understanding of 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole-3-carbaldehyde (Wannebroucq et al., 2016).

Applications in Catalysis

  • Catalytic Applications : Some derivatives and related compounds have shown potential in catalytic applications. For instance, complexes with palladium derived from naphthalene carbaldehydes have been used in catalysis, particularly in the Suzuki reaction (Potkin et al., 2014).

  • Ring-Opening Polymerization : Aluminum complexes supported by pyrrole-based ligands, which can be related to the parent compound, have been used in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).

Fluorescence and Sensing Applications

  • Fluorescent Chemosensor : The compound's derivatives have been investigated for their use as fluorescent chemosensors. For example, a study on a dimethylamino-naphthalene derivative revealed its potential as a turn-on fluorescent probe for sensing specific metal ions (Asiri et al., 2018).

properties

IUPAC Name

2,5-dimethyl-1-naphthalen-2-ylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-9-16(11-19)13(2)18(12)17-8-7-14-5-3-4-6-15(14)10-17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNRDDLLJCHDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=CC=CC=C3C=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358179
Record name ST51017896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole-3-carbaldehyde

CAS RN

347332-17-6
Record name ST51017896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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